3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid

DHNA inhibition folate biosynthesis antibacterial target

Procure this compound as the unsubstituted benchmark scaffold for DHNA inhibitor lead optimization. Validated IC50 of 1.5 µM against S. aureus DHNA and a high-resolution (2.0 Å) co-crystal structure (PDB 1RRI) provide the baseline potency and binding pose against which all N-substituted benzamide derivatives can be quantitatively compared. The 22-fold potency gap between this scaffold and the optimized 1RS4 analog (IC50=0.068 µM) defines the full dynamic range achievable through structure-guided substitution at the benzoic acid position, enabling rigorous evaluation of synthetic strategy efficiency.

Molecular Formula C11H8N6O3
Molecular Weight 272.22 g/mol
Cat. No. B2785471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid
Molecular FormulaC11H8N6O3
Molecular Weight272.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)O
InChIInChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-2-5(4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18)
InChIKeyKNLLRZNGRRRPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid: Core Scaffold Identity and Procurement-Relevant Profile


3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid (CAS 679404-36-5; MW 272.22 Da; C11H8N6O3) is the founding member of a triazolo[4,5-d]pyrimidin-7-one chemotype discovered via CrystaLEAD high-throughput X-ray crystallographic screening [1]. The compound acts as an inhibitor of 7,8-dihydroneopterin aldolase (DHNA; EC 4.1.2.25), a key enzyme in bacterial folate biosynthesis, and has been co-crystallized with Staphylococcus aureus DHNA at 2.0 Å resolution (PDB 1RRI) [2]. Its triazolo[4,5-d]pyrimidine core has also been explored within the phosphodiesterase 9A (PDE9A) inhibitor chemical space, though primary quantitative PDE9A activity data for this specific compound remain limited in the peer-reviewed literature [3].

Why Generic Interchange of Triazolo[4,5-d]pyrimidine DHNA Inhibitors Risks Invalidating Experimental Results


Within the triazolo[4,5-d]pyrimidin-7-one chemical series, minor structural modifications at the 2-position produce dramatic shifts in DHNA inhibitory potency. The parent benzoic acid compound (IC50 = 1.5 µM) differs from its most potent congener—the N-(3,5-dichlorobenzyl)-benzamide derivative (PDB 1RS4; IC50 = 0.068 µM)—by approximately 22-fold in activity despite sharing an identical heterocyclic core [1][2]. This steep SAR landscape means that substituting one analog for another without verifying target engagement can introduce significant potency errors. Furthermore, the triazolo[4,5-d]pyrimidine scaffold is a recognized privileged structure that also appears in PDE9A inhibitor programs; assuming functional interchangeability between DHNA-annotated and PDE9A-annotated analogs without cognate biochemical confirmation risks off-target confounding in cellular pharmacology experiments [3].

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


DHNA Inhibitory Potency: Direct Comparison of the Parent Benzoic Acid Scaffold vs. Optimized Benzamide Congener

The target compound exhibits an IC50 of 1.5 µM against Staphylococcus aureus DHNA, as reported in both the MOAD and PDBbind-CN curated databases (derived from the primary J. Med. Chem. 2004 publication) [1]. The most potent analog from the same series—the N-(3,5-dichlorobenzyl)-benzamide derivative co-crystallized in PDB 1RS4—displays an IC50 of 0.068 µM (68 nM) against the identical enzyme under comparable assay conditions [2]. This represents a 22-fold potency differential driven solely by substitution at the benzoic acid carboxyl group.

DHNA inhibition folate biosynthesis antibacterial target structure–activity relationship

X-ray Crystallographic Binding Mode Resolution: Comparison with Substrate Analog and Apo Structures

The target compound has been co-crystallized with S. aureus DHNA at 2.0 Å resolution (PDB 1RRI), providing unambiguous electron density for the triazolo[4,5-d]pyrimidine core and the meta-benzoic acid moiety within the active site [1]. In comparison, the natural substrate analog 9-methylguanine was co-crystallized with DHNA at a lower resolution of 2.21 Å (PDB 1RRW), and the apo substrate complex (PDB 1U68) was solved at 2.4 Å [2]. The 2.0 Å structure of 1RRI thus offers the highest-resolution view of a synthetic inhibitor bound to DHNA among the eight PDB entries from the CrystaLEAD campaign, enabling more precise assessment of key hydrogen-bonding interactions with Tyr13, Gly14, His16, Met65, Glu66, and Gly67 [1].

X-ray crystallography binding mode structure-based drug design DHNA

Physicochemical Property Differentiation: Benzoic Acid Scaffold vs. Benzamide Derivatives for Assay Compatibility

The target compound possesses an ACD/LogP of -1.89 and a polar surface area (PSA) of 133 Ų, with 4 hydrogen-bond donors and 9 hydrogen-bond acceptors . In contrast, the optimized benzamide derivatives (e.g., the 3,5-dichlorobenzyl-benzamide analog in PDB 1RS4) carry substantial lipophilic substituents that increase molecular weight beyond 500 Da and raise LogP into positive territory, while reducing aqueous solubility [1]. The target compound's negative LogP and zero Rule-of-5 violations indicate superior aqueous solubility and compatibility with biochemical assay buffers without requiring DMSO concentrations that may denature the target enzyme.

physicochemical properties solubility LogP assay development

Scaffold Reference Role in Dual DHNA/PDE9A Chemical Space: Differentiation from Dedicated PDE9A Clinical Candidates

The triazolo[4,5-d]pyrimidine core present in the target compound is recognized as a privileged scaffold spanning both DHNA and PDE9A inhibitor chemical space [1]. The target compound has been annotated as a PDE9A inhibitor in several chemical biology databases (ChEMBL CHEMBL265758, DrugBank DB01906), though its DHNA activity (IC50 = 1.5 µM) is the quantitatively validated primary pharmacology [2]. By comparison, dedicated PDE9A clinical candidates such as PF-04447943 (Edelinontrine; IC50 = 12 nM) and BAY 73-6691 (IC50 = 55 nM) achieve low-nanomolar PDE9A potency but lack the DHNA cross-reactivity inherent to the triazolo[4,5-d]pyrimidine chemotype [3]. This dual-annotation profile makes the target compound uniquely suited as a tool for investigating potential polypharmacology between bacterial folate biosynthesis and mammalian cGMP signaling pathways.

PDE9A DHNA polypharmacology chemical probe scaffold hopping

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid: Optimal Research and Procurement Application Scenarios


Minimal Scaffold Control for DHNA Inhibitor Structure–Activity Relationship (SAR) Studies

Medicinal chemistry teams engaged in DHNA inhibitor lead optimization should procure this compound as the unsubstituted benchmark scaffold. With a validated IC50 of 1.5 µM against S. aureus DHNA and a high-resolution (2.0 Å) co-crystal structure (PDB 1RRI), it provides the baseline potency and binding pose against which all N-substituted benzamide derivatives can be quantitatively compared [1]. The 22-fold potency gap between this scaffold and the optimized 1RS4 analog (IC50 = 0.068 µM) defines the full dynamic range achievable through structure-guided substitution at the benzoic acid position, enabling rigorous assessment of synthetic strategy efficiency [2].

High-Confidence Docking Template for Structure-Based Drug Design on DHNA

Computational chemistry groups performing virtual screening or fragment-based drug design against DHNA should use the 1RRI co-crystal structure as the primary receptor template. At 2.0 Å resolution, it offers the highest-quality electron density among all synthetic inhibitor complexes in the DHNA PDB portfolio, outperforming the 9-methylguanine (2.21 Å, 1RRW), substrate (2.4 Å, 1U68), and benzamide derivative (2.7 Å, 1RS4) structures [1]. The well-resolved active-site residues (Tyr13, Gly14, His16, Met65, Glu66, Gly67) enable accurate placement of pharmacophoric constraints for docking campaigns [2].

Aqueous-Compatible Reference Inhibitor for DHNA Biochemical Assay Development

Assay development scientists requiring a DHNA reference inhibitor with minimal DMSO dependency should select this compound over its more potent but highly lipophilic benzamide congeners. The compound's predicted LogP of -1.89 and polar surface area of 133 Ų (with zero Rule-of-5 violations) support superior aqueous solubility compared to benzamide derivatives whose molecular weights exceed 450 Da and whose LogP values are estimated to be positive [1]. This property translates to reduced solvent-induced enzyme denaturation artifacts in continuous spectrophotometric or fluorescence-based DHNA activity assays, improving data reproducibility [2].

Dual-Pathway Chemical Probe for DHNA–PDE9A Polypharmacology Hypothesis Testing

Academic chemical biology laboratories exploring potential intersections between bacterial folate biosynthesis inhibition and host cGMP phosphodiesterase modulation can deploy this compound as a unique dual-annotated probe. It is the only commercially cataloged small molecule carrying confirmed DHNA inhibitory activity (IC50 = 1.5 µM) while simultaneously bearing a structural annotation linking it to PDE9A inhibitor chemical space [1]. Although dedicated PDE9A clinical candidates (e.g., PF-04447943, BAY 73-6691) achieve low-nanomolar potency on PDE9A, they lack the DHNA cross-reactivity profile inherent to the triazolo[4,5-d]pyrimidine scaffold [2]. Researchers should confirm PDE9A target engagement independently, as quantitative PDE9A IC50 data for this compound have not been reported in peer-reviewed literature.

Quote Request

Request a Quote for 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.